An In-Depth Technical Guide to (S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate (CAS No. 146552-72-9)
An In-Depth Technical Guide to (S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate (CAS No. 146552-72-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate, also known as (S)-2-(Boc-amino)-3-phenylpropylamine, is a chiral diamine derivative of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a Boc-protected amine and a primary amine on a phenylpropane backbone, makes it a valuable building block for the synthesis of complex molecules, particularly in the realm of peptide mimetics and targeted therapeutics. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on the practical insights required for its effective utilization in a research and development setting.
CAS Number: 146552-72-9
Molecular Formula: C₁₄H₂₂N₂O₂
Molecular Weight: 250.34 g/mol
Physicochemical Properties
A summary of the key physicochemical properties of (S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate is presented in the table below. These properties are crucial for its handling, storage, and application in various synthetic protocols.
| Property | Value | Source |
| Appearance | White solid | |
| Purity | ≥95% | |
| Storage | Room Temperature, in a dry and sealed environment |
Synthesis of (S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate
The synthesis of (S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate typically originates from the readily available and enantiomerically pure starting material, N-Boc-L-phenylalanine. A common and effective strategy involves the conversion of the carboxylic acid moiety into a primary amine. This is most frequently achieved through the formation of the corresponding amide, followed by its reduction.
Synthetic Pathway Overview
The overall synthetic transformation can be visualized as a two-step process starting from N-Boc-L-phenylalanine. The first step involves the amidation of the carboxylic acid to form (S)-tert-butyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate. The second and crucial step is the reduction of the primary amide to the desired primary amine.
Caption: General synthetic pathway for (S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate.
Step 1: Amidation of N-Boc-L-phenylalanine
The initial step involves the conversion of the carboxylic acid of N-Boc-L-phenylalanine into a primary amide. This is a standard peptide coupling reaction.
Experimental Protocol:
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Activation of Carboxylic Acid: Dissolve N-Boc-L-phenylalanine in a suitable anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Cool the solution to 0 °C. Add a coupling agent, such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), and an activator, like 1-Hydroxybenzotriazole (HOBt).
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Ammonia Source: Introduce a source of ammonia. This can be achieved by bubbling ammonia gas through the reaction mixture or by adding a solution of ammonium chloride and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).
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Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, perform an aqueous work-up to remove excess reagents and byproducts. The crude product, (S)-tert-butyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate, can be purified by crystallization or column chromatography.
Step 2: Reduction of (S)-tert-butyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate
The reduction of the primary amide to the primary amine is a critical step. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose.[1]
Experimental Protocol:
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Preparation: In a flame-dried, multi-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) in a dry ethereal solvent such as tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
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Addition of Amide: Dissolve (S)-tert-butyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension. The addition should be slow to control the exothermic reaction.
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Reaction: After the addition is complete, the reaction mixture is typically heated to reflux and stirred for several hours to ensure complete reduction. The progress of the reaction should be monitored by TLC or LC-MS.
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Quenching and Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a sodium hydroxide solution, and then more water (Fieser work-up). This procedure is crucial for the safe decomposition of the reactive aluminum species and for the formation of a granular precipitate that is easy to filter.
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Isolation and Purification: Filter the resulting slurry and wash the solid residue thoroughly with an organic solvent (e.g., ethyl acetate or THF). Combine the organic filtrates, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, (S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate, can be purified by column chromatography on silica gel.
Caption: Workflow for the reduction of the amide to the primary amine.
Applications in Drug Discovery and Development
Chiral 1,2-diamines are privileged scaffolds in medicinal chemistry due to their ability to form key interactions with biological targets and to serve as versatile synthetic intermediates.[2] (S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate is a valuable building block in the synthesis of various pharmaceutical agents.
Its utility stems from the presence of two distinct amino groups with orthogonal reactivity. The Boc-protected amine is stable under a wide range of reaction conditions, allowing for selective functionalization of the primary amine. Subsequent deprotection of the Boc group under acidic conditions reveals a second primary amine for further synthetic elaboration.
This compound and its derivatives have been utilized as intermediates in the synthesis of:
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Protease Inhibitors: The 1,2-diamine motif can mimic the transition state of peptide hydrolysis, making it a key component in the design of inhibitors for enzymes such as HIV protease and hepatitis C virus (HCV) protease.
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GPCR Ligands: The phenylpropylamine scaffold is present in many ligands for G-protein coupled receptors. The chirality and the presence of the amino groups in this compound allow for the synthesis of potent and selective receptor agonists or antagonists.
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Peptide Mimetics: The ability to introduce this diamine into peptide sequences allows for the creation of modified peptides with enhanced stability, bioavailability, and biological activity.
Safety and Handling
(S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate is classified as harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
(S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate is a key chiral building block with significant applications in pharmaceutical research and development. Its synthesis from readily available N-Boc-L-phenylalanine via an amide reduction pathway is a reliable and scalable method. The presence of orthogonally protected amino groups provides synthetic flexibility, making it a valuable intermediate for the construction of a diverse range of biologically active molecules. A thorough understanding of its synthesis, properties, and handling is essential for its effective use in the discovery and development of new therapeutic agents.
References
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PubChem. (S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate. Retrieved from [Link]
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Master Organic Chemistry. Lithium Aluminum Hydride (LAH, LiAlH4) For the Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
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PubChem. (S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate - Safety and Hazards. Retrieved from [Link]
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ACS Publications. Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. Retrieved from [Link]
